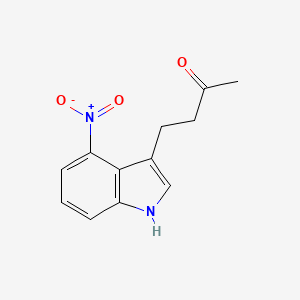

4-(4-nitro-1H-indol-3-yl)butan-2-one

描述

Significance of the Indole (B1671886) Scaffold in Bioactive Molecules and Synthetic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, appearing in numerous natural products, pharmaceuticals, and agrochemicals. Its significance stems from its ability to mimic the structure of tryptophan and to interact with a variety of biological targets with high affinity. This has led to the development of a multitude of indole-containing drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

In synthetic chemistry, the indole ring system presents a rich platform for functionalization. The electron-rich nature of the pyrrole (B145914) ring allows for electrophilic substitution, primarily at the C3 position, while the nitrogen atom and the benzene (B151609) ring also offer sites for modification. This chemical tractability has spurred the development of a vast number of synthetic methodologies aimed at constructing and diversifying the indole core.

Historical Context and Evolution of Research on Nitro-Substituted Indole Derivatives

The introduction of a nitro group onto the indole scaffold has been a strategy employed by chemists for over a century to modulate the electronic properties and biological activity of these molecules. Historically, the direct nitration of indole was a challenging endeavor due to the sensitivity of the indole ring to harsh acidic conditions, often leading to polymerization or the formation of undesired isomers.

Early research in the mid-20th century focused on developing milder and more selective nitration methods. These efforts led to a better understanding of the reactivity of the indole nucleus and enabled the synthesis of various nitroindole isomers. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical reactivity of the indole ring, facilitating nucleophilic aromatic substitution reactions that are otherwise difficult to achieve with the parent indole.

In recent decades, research on nitro-substituted indole derivatives has expanded significantly. These compounds have been investigated for their potential as anticancer agents, with some derivatives showing promising activity by targeting DNA and various enzymes. Furthermore, the nitro group can serve as a versatile synthetic handle, allowing for its reduction to an amino group, which can then be further functionalized to create a diverse library of indole derivatives for drug discovery and materials science applications.

Chemical Profile of 4-(4-nitro-1H-indol-3-yl)butan-2-one

While extensive research has been conducted on indole and nitro-indole derivatives, specific public-domain data on this compound is limited. Its existence is confirmed through its availability as a biochemical for research purposes.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | Santa Cruz Biotechnology scbt.com |

| Molecular Weight | 232.24 g/mol | Santa Cruz Biotechnology scbt.com |

Due to the scarcity of specific experimental data for this compound, a comparative analysis with its non-nitrated parent compound, 4-(1H-indol-3-yl)butan-2-one, can provide some insights into its potential characteristics.

Table 2: Properties of the Parent Compound, 4-(1H-indol-3-yl)butan-2-one

| Property | Value | Source |

| CAS Number | 5541-89-9 | Sigma-Aldrich |

| Molecular Formula | C₁₂H₁₃NO | Sigma-Aldrich |

| Molecular Weight | 187.24 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 92-97 °C | Sigma-Aldrich |

The presence of the nitro group in this compound is expected to significantly alter the physicochemical properties compared to its parent compound. The nitro group's electron-withdrawing nature would decrease the electron density of the indole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. This electronic effect would also influence its polarity, likely increasing its melting point and altering its solubility characteristics.

Structure

3D Structure

属性

IUPAC Name |

4-(4-nitro-1H-indol-3-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8(15)5-6-9-7-13-10-3-2-4-11(12(9)10)14(16)17/h2-4,7,13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODINSMBTAQWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289970 | |

| Record name | 4-(4-Nitro-1H-indol-3-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-72-8 | |

| Record name | 4-(4-Nitro-1H-indol-3-yl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitro-1H-indol-3-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 4 4 Nitro 1h Indol 3 Yl Butan 2 One

Precursor Synthesis and Building Block Approaches

Synthesis of Indole-Containing Intermediates

The synthesis of the indole (B1671886) nucleus is a well-established area of organic chemistry, with several named reactions providing access to a wide variety of substituted indoles. For the specific case of 4-nitroindole (B16737), methods that allow for the regioselective introduction of the nitro group are of paramount importance.

Classic indole syntheses such as the Fischer, Reissert, and Leimgruber-Batcho methods are frequently employed. The Reissert indole synthesis, for instance, utilizes ortho-nitrotoluenes and diethyl oxalate (B1200264) to construct the indole ring system. orgsyn.orgmdpi.com A detailed procedure for the synthesis of 4-nitroindole via a method that parallels the Reissert synthesis starts from 2-methyl-3-nitroaniline. orgsyn.org This is converted to ethyl N-(2-methyl-3-nitrophenyl)formimidate, which then undergoes cyclization with potassium ethoxide and diethyl oxalate to yield 4-nitroindole. orgsyn.org

The Leimgruber-Batcho indole synthesis is another powerful method that begins with an o-nitrotoluene derivative. researchgate.net This is first converted to an enamine, which then undergoes reductive cyclization to form the indole ring. researchgate.net This method is known for its high yields and mild reaction conditions, making it a popular choice for the synthesis of various substituted indoles.

A Chinese patent describes a preparation method for 4-nitroindole starting from 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid, followed by treatment with potassium ethoxide. google.com

The choice of synthetic route to the indole intermediate can be influenced by the availability of starting materials and the desired substitution pattern. For the synthesis of 4-(4-nitro-1H-indol-3-yl)butan-2-one, a robust and scalable synthesis of 4-nitroindole is the essential first step.

Introduction of the Nitro Moiety into Indole Systems

Direct nitration of the indole ring is often complicated by the electron-rich nature of the heterocycle, which can lead to polysubstitution and harsh reaction conditions. nih.gov Therefore, the introduction of the nitro group is typically accomplished by utilizing a starting material that already contains the nitro functionality in the desired position.

Syntheses of nitroindoles often start from appropriately substituted nitroanilines or nitrotoluenes, as seen in the Reissert and Leimgruber-Batcho syntheses. orgsyn.orgresearchgate.net This "pre-functionalization" strategy ensures the correct placement of the nitro group on the benzene (B151609) portion of the indole ring.

For instance, the synthesis of 3,4-dinitroindole has been achieved through the nitration of ethyl indole-2-carboxylate (B1230498) to give ethyl 4-nitroindole-2-carboxylate, followed by further transformations. mdpi.com This highlights a strategy where the indole core is first synthesized, and then the nitro group is introduced, although this is for a different isomer.

Formation of the Butanone Side Chain

With the 4-nitroindole core in hand, the next critical step is the introduction of the butan-2-one side chain at the C3 position. The C3 position of indole is the most nucleophilic and is, therefore, the most common site for electrophilic substitution. mdpi.combeilstein-journals.org Several methods can be envisioned for this transformation.

One of the most direct methods is the Michael addition of 4-nitroindole to an α,β-unsaturated ketone, such as methyl vinyl ketone (3-buten-2-one). sctunisie.orgwikipedia.org This reaction would directly install the desired butan-2-one side chain at the C3 position. The Michael addition of indoles to α,β-unsaturated ketones can be promoted by various catalysts. nih.gov However, the presence of the electron-withdrawing nitro group at the 4-position of the indole ring can decrease the nucleophilicity of the C3 position, potentially making this reaction more challenging and requiring specific catalytic systems or harsher reaction conditions. chemrxiv.org One study noted that 4-nitroindole failed to react productively in a C3-alkylation reaction under certain conditions. chemrxiv.org

Another approach is the Friedel-Crafts acylation of 4-nitroindole. numberanalytics.comnih.govorganic-chemistry.orgrsc.org This would involve reacting 4-nitroindole with an appropriate acylating agent, such as crotonyl chloride, in the presence of a Lewis acid catalyst. This would be followed by a reduction of the resulting double bond to afford the final product. The Friedel-Crafts acylation of indoles is a well-known reaction, but again, the deactivating effect of the nitro group must be considered.

Targeted Synthetic Routes for this compound

Based on the chemistry of the precursor building blocks, both direct and multistep synthetic strategies can be proposed for the synthesis of this compound.

Direct Synthesis Strategies

A direct synthesis would ideally involve a one-pot reaction or a very short sequence of reactions. The most plausible direct approach is the Michael addition of 4-nitroindole to methyl vinyl ketone.

| Reaction | Reactants | Potential Catalyst/Conditions | Challenges |

| Michael Addition | 4-Nitroindole, Methyl Vinyl Ketone | Lewis acids (e.g., BF3·OEt2), Brønsted acids, or other specialized catalysts. mdpi.com | Reduced nucleophilicity of 4-nitroindole due to the electron-withdrawing nitro group may lead to low reactivity. chemrxiv.org |

While conceptually straightforward, the success of this reaction would heavily depend on finding a suitable catalyst that can activate either the indole or the Michael acceptor sufficiently to overcome the deactivating effect of the nitro group.

Multistep Reaction Sequences and Optimization

Given the potential challenges with direct approaches, a multistep synthesis may be more reliable. A plausible multistep sequence could involve:

Synthesis of 4-nitroindole: Utilizing an established method such as the Reissert or Leimgruber-Batcho synthesis. orgsyn.orgresearchgate.net

Protection of the indole nitrogen: To prevent side reactions at the nitrogen atom, a protecting group such as a tosyl or Boc group can be introduced.

Introduction of a precursor to the butanone side chain: This could be achieved through a Friedel-Crafts acylation with a reagent like crotonyl chloride, followed by selective reduction of the double bond.

Deprotection of the indole nitrogen: Removal of the protecting group to yield the final product.

An alternative multistep route could involve a Mannich-type reaction on 4-nitroindole to introduce a three-carbon side chain, which could then be further elaborated to the butanone functionality.

Optimization of any chosen synthetic route would be crucial to achieve a good yield of the final product. For the Michael addition, a screening of various Lewis and Brønsted acid catalysts, as well as reaction conditions (solvent, temperature), would be necessary. mdpi.com For a multistep synthesis, optimization of each individual step would be required. For example, in a Friedel-Crafts acylation, the choice of Lewis acid and reaction conditions can significantly impact the yield and selectivity. The development of a multi-step synthesis often involves the optimization of workup and purification procedures for each intermediate. mit.edu

The following table summarizes a potential multistep synthetic approach:

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Indole Synthesis | 2-Methyl-3-nitroaniline | Diethyl oxalate, Potassium ethoxide | 4-Nitro-1H-indole |

| 2 | N-Protection | 4-Nitro-1H-indole | TsCl, base or (Boc)2O, base | N-Protected 4-nitroindole |

| 3 | Friedel-Crafts Acylation | N-Protected 4-nitroindole | Crotonyl chloride, Lewis acid (e.g., AlCl3) | N-Protected 4-(4-nitro-1H-indol-3-yl)but-2-en-1-one |

| 4 | Reduction | N-Protected 4-(4-nitro-1H-indol-3-yl)but-2-en-1-one | H2, Pd/C | N-Protected this compound |

| 5 | N-Deprotection | N-Protected this compound | Deprotection agent (e.g., TBAF for Ts, TFA for Boc) | This compound |

Catalytic Approaches in the Synthesis of Related Nitro-Indole Structures

The synthesis of functionalized indoles, particularly those bearing nitro groups, is a significant area of research due to their prevalence in bioactive molecules. Catalysis offers a powerful tool for achieving high efficiency, selectivity, and sustainability in these synthetic endeavors. Various catalytic systems, including Brønsted acids, transition metals, and organocatalysts, have been developed to facilitate the construction and functionalization of the indole core.

Brønsted Acid Catalysis and Its Application

Brønsted acid catalysts are crucial in organic synthesis for their ability to activate substrates and facilitate a wide range of transformations under mild conditions. nih.gov In the context of indole chemistry, they are particularly effective in promoting electrophilic substitution reactions. Their application in the synthesis of nitro-indole structures often involves the activation of either the indole nucleus or a coupling partner.

One key application is in Friedel-Crafts type reactions, where the Brønsted acid protonates an electrophile, rendering it more susceptible to nucleophilic attack by the electron-rich indole ring. sc.edu For instance, BINOL-derived phosphoric acids have been successfully used to catalyze the domino Friedel-Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene. unibo.it This reaction constructs a tricyclic benzo[cd]indole (B15494331) framework, which is a core structure in ergot alkaloids, demonstrating the power of this approach in building complex molecular architectures. unibo.it The catalyst is believed to function by activating both the indole and the nitroalkene. unibo.itfrontiersin.org

Research has also explored a phenomenon known as "nitro-assisted Brønsted acid catalysis," where nitro compounds act as cocatalysts. acs.orgnih.gov While not directly a synthesis of nitro-indoles, this principle highlights the unique interaction between nitro groups and Brønsted acids. Kinetic studies suggest that higher-order hydrogen-bonded aggregates of nitro compounds and the acid are the kinetically competent catalysts, which can accelerate reactions like the azidation of tertiary aliphatic alcohols. acs.orgnih.gov This synergistic effect could potentially be harnessed in designing new catalytic cycles for indole functionalization.

Ionic liquids with Brønsted acidic character have also been employed. For example, a sulfonic-acid-functionalized ionic liquid was used as a catalyst for the Michael addition of indoles, a common reaction for introducing side chains. openmedicinalchemistryjournal.comresearchgate.net These catalysts offer advantages such as ease of recovery and reuse, aligning with green chemistry principles. openmedicinalchemistryjournal.com

Table 1: Examples of Brønsted Acid Catalysis in Indole Reactions

| Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| BINOL-derived phosphoric acid | Domino Friedel-Crafts/nitro-Michael | 4-substituted indoles, nitroethene | Constructs tricyclic benzo[cd]indole core; high diastereo- and enantioselectivity. unibo.it |

| Sulfonic-acid-functionalized ionic liquid | Michael Addition | Indoles, various electrophiles | Reusable catalyst, considered a green methodology. openmedicinalchemistryjournal.com |

Metal-Catalyzed Transformations for Indole Functionalization

Transition metal catalysis has revolutionized the functionalization of indoles, enabling reactions at positions that are not inherently reactive. rsc.org These methods provide powerful strategies for C-H activation, cross-coupling, and cyclization reactions, which are instrumental in synthesizing complex indole derivatives, including those with nitro substituents. mdpi.combohrium.com

Rhodium(III) catalysts have been effectively used for the C2-H alkylation of indoles with nitroalkenes. nih.gov This reaction provides direct access to 2-(2-nitroalkyl)indoles with excellent chemo- and regioselectivity. The process is believed to involve a C-H activation step, demonstrating a highly efficient way to form C-C bonds directly on the indole core. nih.gov

Palladium catalysis is widely employed for various cross-coupling reactions, such as Suzuki-Miyaura, which can be used to functionalize the indole ring. researchgate.net Palladium catalysts have also been used in dearomative [4+2]-cycloaddition reactions, which can build complex hydrocarbazole structures from nitro-indole precursors. nih.gov Furthermore, intramolecular oxidative Heck-type reactions catalyzed by Pd(II) have been developed for the synthesis of 3-nitroindoles, showcasing a cascade methodology that combines C-C bond formation with C-2 arylation. researchgate.net

Cobalt(III) catalysts have been utilized for the redox-neutral annulation of alkynes with nitrones to produce indoles. acs.org This C-H/N-O functionalization process proceeds with high site- and regio-selectivity. Cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines is another efficient method for indole synthesis. mdpi.com

Table 2: Selected Metal-Catalyzed Reactions for Indole Functionalization

| Metal Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Rhodium(III) | C-H Alkylation | Indoles, Nitroalkenes | 2-(2-Nitroalkyl)indoles nih.gov |

| Palladium(II) | Oxidative Heck / C-H Arylation | In-situ formed 3-nitroindoles, Haloarenes | C-2 Arylated 3-nitroindoles researchgate.net |

| Cobalt(III) | C-H/N-O Functionalization | Anilines, Nitrones, Alkynes | Substituted Indoles acs.org |

Organocatalysis in Indole and Nitro Compound Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis. It is particularly powerful in asymmetric synthesis, providing enantiomerically enriched products. In the synthesis of nitro-indole derivatives, organocatalysis offers pathways for stereocontrolled functionalization.

A notable application is the asymmetric allylic alkylation of 2-methyl-3-nitroindoles with Morita–Baylis–Hillman (MBH) carbonates. rsc.org This reaction, catalyzed by a chiral biscinchona alkaloid, allows for the direct enantioselective functionalization of an indole C(sp³)–H bond. rsc.orgresearchgate.net The nitro group at the C3 position is crucial as it activates the adjacent methyl group, making its protons acidic enough to be deprotonated by the catalyst, thereby generating a reactive nucleophile. researchgate.net

Chiral bifunctional squaramide catalysts have been used in combination with rhodium catalysts in a relay system. oup.com This approach enabled a three-component coupling reaction of an indole, a diazooxindole, and nitroethylene (B32686) to afford a chiral nitroalkane bearing a 3,3´-bisindole skeleton with high enantioselectivity. oup.com

Furthermore, organocatalytic strategies have been developed for the regioselective synthesis of 3-nitroindoles under non-acidic and metal-free conditions. nih.gov One such method uses trifluoroacetic anhydride (B1165640) and ammonium (B1175870) tetramethylnitrate to generate trifluoroacetyl nitrate (B79036) in situ, which acts as an electrophilic nitrating agent for a variety of indoles. nih.gov This approach avoids the use of harsh nitric acid, making it a greener alternative. nih.gov

Table 3: Organocatalytic Approaches in Nitro-Indole Synthesis

| Catalyst | Reaction Type | Substrates | Key Outcome |

|---|---|---|---|

| Chiral biscinchona alkaloid | Asymmetric Allylic Alkylation | 2-methyl-3-nitroindoles, MBH carbonates | Enantioselective functionalization of indole C(sp³)–H bonds. rsc.orgresearchgate.net |

| Chiral bifunctional squaramide (with Rh₂(OAc)₄) | Three-component coupling | Indole, diazooxindole, nitroethylene | Synthesis of chiral nitroalkanes with a 3,3´-bisindole skeleton. oup.com |

Green Chemistry Considerations in the Synthesis of Indole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for indole derivatives, aiming to reduce environmental impact and improve safety and efficiency. benthamdirect.com Conventional methods are often being replaced by greener alternatives that minimize waste, avoid hazardous reagents, and reduce energy consumption. openmedicinalchemistryjournal.comtandfonline.com

A primary focus of green indole synthesis is the use of environmentally benign solvents. Water, being non-toxic and readily available, has been successfully used as a solvent for multicomponent reactions to prepare 3-substituted indoles. openmedicinalchemistryjournal.com Ionic liquids are also prominent green solvents and catalysts, offering benefits like low vapor pressure and high thermal stability, with some being designed for easy recycling. openmedicinalchemistryjournal.comresearchgate.netbenthamdirect.com

Solvent-free and catalyst-free reaction conditions represent an ideal green methodology. openmedicinalchemistryjournal.com For example, indole derivatives have been synthesized in high yields by reacting substituted benzaldehydes and indoles under visible light irradiation without any solvent or catalyst. openmedicinalchemistryjournal.com This method is not only environmentally friendly but also economical. openmedicinalchemistryjournal.com

Microwave-assisted synthesis is another key green technology that has been applied to the production of indole derivatives. tandfonline.comtandfonline.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency, often allowing for solvent-free conditions. tandfonline.comtandfonline.com

The development of reusable and non-toxic catalysts is also a central theme. This includes the use of solid acid catalysts, nanocatalysts, and green catalysts like choline (B1196258) chloride/urea, which can replace more hazardous traditional catalysts. openmedicinalchemistryjournal.combenthamdirect.com These approaches not only reduce waste but also simplify product purification processes.

Table 4: Green Chemistry Strategies for Indole Synthesis

| Green Approach | Specific Method | Advantages |

|---|---|---|

| Alternative Solvents | Using water or ionic liquids | Reduced toxicity, potential for catalyst/solvent recycling. openmedicinalchemistryjournal.combenthamdirect.com |

| Energy Efficiency | Microwave irradiation | Rapid reactions, higher yields, often solvent-free. tandfonline.comtandfonline.com |

| Atom Economy | Multicomponent reactions (MCRs) | High efficiency, combines several steps into one pot, reducing waste. openmedicinalchemistryjournal.comresearchgate.net |

Chemical Reactivity and Transformations of 4 4 Nitro 1h Indol 3 Yl Butan 2 One

Reactivity at the Nitro Group

The nitro group is a key site of reactivity in 4-(4-nitro-1H-indol-3-yl)butan-2-one, primarily through reduction reactions that open pathways to a variety of functionalized indole (B1671886) derivatives.

Reduction Reactions and Subsequent Functionalizations

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. For this compound, this conversion to 4-(4-amino-1H-indol-3-yl)butan-2-one is of significant interest as it provides a versatile intermediate for further derivatization. A primary challenge in this transformation is the chemoselective reduction of the nitro group in the presence of the ketone functionality in the side chain.

Several methodologies can be employed for this selective reduction. Catalytic hydrogenation is a common and effective method. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are often used under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and pressure, can be optimized to favor the reduction of the nitro group while leaving the ketone intact. For instance, the use of specific catalytic systems, like (Ph₃P)₃RuCl₂ with Zn/water, has been shown to selectively reduce nitro groups in the presence of ketones.

Another approach involves the use of metal-based reducing agents in acidic or neutral media. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic examples. These methods are generally effective for the reduction of aromatic nitro compounds. Additionally, transfer hydrogenation, utilizing hydrogen donors like hydrazine (B178648) or formic acid in the presence of a catalyst, offers a milder alternative to high-pressure hydrogenation.

The resulting 4-aminoindole (B1269813) derivative is a valuable precursor for a variety of subsequent functionalizations. The newly formed amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents such as halogens, cyano, or hydroxyl groups. Furthermore, the amino group can be acylated or alkylated to introduce further diversity into the molecular structure.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Conditions | Selectivity |

| H₂, Pd/C | Varies (solvent, pressure, temp.) | Good for nitro group, can affect other groups |

| SnCl₂, HCl | Acidic, often requires heat | Generally good for nitro group |

| Fe, CH₃COOH | Acidic, mild conditions | Good for nitro group |

| (Ph₃P)₃RuCl₂, Zn/H₂O | Neutral, room temperature | High chemoselectivity for nitro group |

| NaBH₄, Catalyst | Varies with catalyst | Can be selective for nitro group |

Influence of the Nitro Group on the Electronic Properties and Reactivity of the Indole System

Conversely, the electron-withdrawing nature of the nitro group enhances the acidity of the N-H proton of the indole ring, making it more susceptible to deprotonation by a base. This increased acidity can be a factor in N-alkylation and N-acylation reactions. Furthermore, the reduced electron density in the benzene (B151609) ring makes it more susceptible to nucleophilic aromatic substitution, although this is less common for the indole system itself without a suitable leaving group.

The presence of the nitro group also influences the reactivity of the pyrrole (B145914) ring. While the C-3 position is already substituted, the electronic pull of the nitro group can affect the nucleophilicity of the C-2 position, potentially influencing its reactivity in certain transformations.

Reactivity of the Indole Nucleus

The indole nucleus of this compound, despite the deactivating effect of the nitro group, remains a site for various chemical transformations, including electrophilic substitution, nucleophilic addition, and functionalization at the nitrogen atom.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a hallmark reaction of indoles, typically occurring at the electron-rich C-3 position. However, in this compound, this position is already occupied by the butan-2-one side chain. Consequently, electrophilic attack will be directed to other positions on the indole ring.

The directing influence of the substituents on the ring will determine the regioselectivity of further substitution. The butan-2-one group at C-3 is generally considered to be deactivating towards further electrophilic attack on the pyrrole ring. The powerful electron-withdrawing nitro group at C-4 will direct incoming electrophiles to the positions meta to it, namely the C-5 and C-7 positions of the benzene ring. The indole nitrogen, being an activating group, will direct electrophiles to the C-2, C-4, and C-6 positions.

Considering these competing effects, electrophilic substitution is most likely to occur at the C-2, C-5, C-6, or C-7 positions. The precise outcome will depend on the nature of the electrophile and the reaction conditions. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group, typically occurs at the C-3 position of unsubstituted indoles. In a 3-substituted indole, this reaction can sometimes be directed to the C-2 position. Similarly, Mannich reactions, which introduce an aminomethyl group, could potentially occur at available positions on the ring. nih.govnih.gov

Nucleophilic Addition Reactions

The electron-deficient nature of the nitro-substituted indole ring in this compound makes it susceptible to nucleophilic attack. While nucleophilic aromatic substitution on the benzene ring is not typical without a leaving group, the pyrrole moiety can participate in nucleophilic addition reactions.

A notable example of such reactivity is the Barton-Zard pyrrole synthesis, which can be applied to 3-nitroindoles. In this reaction, a 3-nitroindole can react with an isocyanoacetate in the presence of a base to form a pyrrolo[3,4-b]indole. This transformation involves a Michael-type addition of the isocyanoacetate to the C-2 position of the indole, followed by cyclization and rearrangement. This reaction provides a powerful tool for the construction of more complex heterocyclic systems from 3-nitroindole precursors.

Furthermore, the butan-2-one side chain can also be a site for nucleophilic addition reactions at the carbonyl group. Reagents such as Grignard reagents or organolithium compounds could add to the ketone, leading to the formation of tertiary alcohols.

Functionalization of the Indole Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the indole ring in this compound is a nucleophilic center and can readily undergo alkylation and acylation reactions. As mentioned earlier, the electron-withdrawing nitro group at the 4-position increases the acidity of the N-H proton, facilitating its removal by a base.

N-alkylation can be achieved by treating the indole with an alkyl halide or another alkylating agent in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or a phase-transfer catalyst. The choice of base and solvent can influence the efficiency of the reaction. The introduction of an alkyl group on the nitrogen can significantly alter the solubility and biological activity of the molecule.

N-acylation involves the reaction of the indole with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of an N-acylindole derivative. N-acylation can serve as a method to protect the indole nitrogen or to introduce specific functional groups that can modulate the properties of the compound.

Table 2: Common Reagents for N-Functionalization of Indoles

| Reaction | Reagent | Base |

| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃, Cs₂CO₃ |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Pyridine, Triethylamine |

| N-Acylation | Acid anhydride (e.g., (CH₃CO)₂O) | Pyridine, Triethylamine |

Reactivity of the Butanone Side Chain

The butanone side chain offers two primary sites for chemical reactions: the electrophilic carbonyl carbon and the adjacent nucleophilic α-carbons.

The carbonyl group (C=O) of the butanone moiety is a key functional group that can undergo a variety of transformations, most notably condensation and reduction reactions.

Condensation Reactions: The carbonyl group can react with nucleophiles, a process that is fundamental to carbon-carbon bond formation. A classic example is the aldol (B89426) condensation. magritek.com In a base-catalyzed aldol condensation, the α-carbon of one ketone molecule acts as a nucleophile (after deprotonation to form an enolate) and attacks the electrophilic carbonyl carbon of another molecule. magritek.com For this compound, this could involve a self-condensation or a crossed-condensation with another carbonyl-containing compound, such as an aldehyde. magritek.com For instance, the reaction of a ketone with an aromatic aldehyde, like p-anisaldehyde, under basic conditions leads to the formation of an α,β-unsaturated carbonyl compound. magritek.com

Reduction Reactions: The ketone's carbonyl group can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method. In a study on 4-nitroacetophenone, which contains both a nitro and a carbonyl group, reduction with NaBH₄ in ethanol (B145695) selectively reduced the carbonyl group while leaving the nitro group intact. scispace.com Conversely, other conditions like Sn/HCl or catalytic hydrogenation with Pd/C can selectively reduce the nitro group. scispace.com The biocatalytic reduction of similar ketones, such as the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol using microorganisms like Pichia jadinii, highlights the potential for stereoselective synthesis of the corresponding alcohol. nih.govresearchgate.net

| Reaction Type | Reagents/Conditions | Potential Product | Notes |

|---|---|---|---|

| Aldol Condensation | Base (e.g., NaOH, KOH), another carbonyl compound | β-hydroxy ketone or α,β-unsaturated ketone | Forms a new C-C bond; can be a self-condensation or crossed-condensation. magritek.com |

| NaBH₄, LiAlH₄, or Catalytic Hydrogenation (H₂/catalyst) | 4-(4-nitro-1H-indol-3-yl)butan-2-ol | Converts the ketone to a secondary alcohol. Reagent choice can be crucial for selectivity in polyfunctional molecules. scispace.com |

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate is a key intermediate for various derivatization reactions, including halogenation and alkylation. masterorganicchemistry.com

Halogenation: In the presence of a halogen (Cl₂, Br₂, I₂) and either an acid or a base, one or more of the α-hydrogens can be replaced by a halogen atom. pressbooks.pub Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen. pressbooks.publibretexts.org The reaction proceeds through an enol intermediate, and the introduction of one electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, thus preventing polyhalogenation. pressbooks.publibretexts.org In contrast, base-promoted halogenation often leads to the replacement of all available α-hydrogens. pressbooks.pub The inductive effect of the first halogen increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation steps faster. pressbooks.pub For a methyl ketone like this compound, exhaustive halogenation under basic conditions can lead to the haloform reaction, converting the methyl ketone into a carboxylate and a haloform (CHX₃). pressbooks.pubmasterorganicchemistry.com

Alkylation: The enolate ion can act as a nucleophile in an Sₙ2 reaction with an alkyl halide, resulting in the formation of a new carbon-carbon bond at the α-position. pressbooks.publibretexts.org To achieve high yields and prevent side reactions (like self-condensation), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to completely convert the ketone into its enolate before the alkyl halide is added. pressbooks.pub This method is most effective with primary or methyl alkyl halides to minimize competing elimination reactions. libretexts.orgyoutube.com

| Reaction Type | Reagents/Conditions | Potential Product | Notes |

|---|---|---|---|

| Acid-Catalyzed Halogenation | X₂ (Cl₂, Br₂, I₂), Acid catalyst (e.g., H₃O⁺) | Mono-halogenated ketone at the α-carbon | Proceeds via an enol intermediate. pressbooks.pub |

| Base-Promoted Halogenation | X₂ (Cl₂, Br₂, I₂), Base (e.g., NaOH) | Poly-halogenated ketone; can lead to haloform reaction | Proceeds via an enolate; subsequent halogenations are faster. pressbooks.pubmasterorganicchemistry.com |

| Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | α-alkylated ketone | Forms a new C-C bond via an Sₙ2 mechanism. pressbooks.publibretexts.org |

Cascade and Domino Reactions Involving this compound or its Derivatives

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.net These reactions are valuable for rapidly building molecular complexity from simple starting materials. researchgate.net Indole derivatives are prominent substrates in cascade reactions designed to synthesize complex, biologically active polycyclic frameworks. researchgate.netnih.govrsc.org

A significant example that illustrates the potential of this molecular scaffold is the domino Friedel–Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene. nih.gov In a study focused on synthesizing precursors for ergot alkaloids, an unsaturated derivative, (E)-4-(1H-indol-4-yl)but-3-en-2-one, was reacted with nitroethene. nih.gov This reaction, catalyzed by a BINOL-derived phosphoric acid, proceeds through a sequence of steps:

Friedel-Crafts Alkylation: The reaction initiates with a nucleophilic attack from the C3 position of the indole onto the nitroethene, which is activated by the chiral phosphoric acid catalyst. nih.gov

Rearomatization: The indole ring regains its aromaticity. nih.gov

Intramolecular Nitro-Michael Addition: The enolate formed from the butanone side chain then attacks the nitroalkane intramolecularly. nih.gov

Tautomerization: A final keto-enol tautomerization yields the polycyclic product. nih.gov

This cascade reaction results in the formation of a 3,4-ring-fused indole (a tricyclic benzo[cd]indole (B15494331) structure) with high yield and excellent control over stereochemistry (diastereo- and enantioselectivity). nih.gov The resulting product contains a strategically placed nitro group, making it a valuable intermediate for the synthesis of ergot alkaloids. nih.gov This demonstrates how the butanone side chain in such indole derivatives can be a crucial participant in complex cyclization cascades to generate valuable molecular architectures. nih.gov

Advanced Characterization Techniques in the Study of 4 4 Nitro 1h Indol 3 Yl Butan 2 One and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the electronic environment, functional groups, and connectivity of atoms within 4-(4-nitro-1H-indol-3-yl)butan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy is used to identify the number and electronic environment of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the protons of the aliphatic side chain, and the N-H proton. The electron-withdrawing nitro group at the C4 position significantly influences the chemical shifts of the adjacent aromatic protons, particularly H5, causing it to appear at a lower field (higher ppm) compared to unsubstituted indoles. The butanone side chain would exhibit characteristic signals for the methyl group adjacent to the carbonyl and the two methylene (B1212753) groups.

¹³C NMR Spectroscopy provides information on the carbon skeleton. A typical spectrum would display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found at a very low field (around 208 ppm). The carbons of the indole ring have predictable chemical shifts, with the C4 carbon bearing the nitro group being significantly deshielded.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY experiments establish proton-proton couplings, confirming the connectivity within the butanone side chain and the aromatic ring. HMBC is invaluable for identifying long-range (2-3 bond) correlations between protons and carbons, which definitively confirms the attachment of the butanone side chain to the C3 position of the indole ring. For instance, correlations would be expected between the C3 of the indole and the protons of the adjacent methylene group in the side chain. researchgate.netresearchgate.netnih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H (Indole) | ~8.5-9.0 (broad s) | - |

| C2-H | ~7.4-7.6 (s) | ~125-127 |

| C3 | - | ~114-116 |

| C4 | - | ~142-144 |

| C5-H | ~7.9-8.1 (d) | ~118-120 |

| C6-H | ~7.2-7.4 (t) | ~122-124 |

| C7-H | ~7.6-7.8 (d) | ~116-118 |

| C8 (C3a) | - | ~128-130 |

| C9 (C7a) | - | ~135-137 |

| C1' (CH₂) | ~3.1-3.3 (t) | ~20-22 |

| C2' (CH₂) | ~2.8-3.0 (t) | ~43-45 |

| C3' (C=O) | - | ~207-209 |

| C4' (CH₃) | ~2.1-2.3 (s) | ~29-31 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. rsc.org These two techniques are often complementary. spectroscopyonline.com For this compound, IR spectroscopy is particularly effective at identifying the sharp, strong absorption band of the carbonyl (C=O) group of the ketone, the N-H stretching of the indole ring, and the characteristic strong, distinct stretches of the nitro (NO₂) group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ketone) | Stretching | 1705-1725 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500-1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1340-1390 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The indole ring is a chromophore that absorbs in the UV region. The presence of the nitro group, a powerful auxochrome and chromophore itself, extends the conjugation of the system. This extension is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the parent indole. Studies on various nitroindole isomers show that their absorption spectra are highly dependent on the position of the nitro group, with 4-nitroindole's absorption extending furthest into the visible range. nih.govacs.orgescholarship.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₂H₁₂N₂O₃), the expected exact mass can be calculated with high precision, confirming the molecular formula.

In addition to molecular weight, MS provides structural information through fragmentation analysis. The molecule is ionized and breaks apart into smaller, characteristic fragments. The fragmentation pattern of this compound would likely involve cleavage of the butanone side chain, such as the loss of an acetyl radical (•COCH₃) or a neutral acetone (B3395972) molecule, and subsequent fragmentation of the nitroindole core. tsijournals.com

Table 3: Plausible HRMS Fragmentation for this compound (C₁₂H₁₂N₂O₃)

| m/z (Calculated) | Ion Formula | Description |

|---|---|---|

| 232.0848 | [C₁₂H₁₂N₂O₃]⁺ | Molecular Ion (M⁺) |

| 189.0715 | [C₁₀H₉N₂O₂]⁺ | Loss of acetyl radical (•COCH₃) |

| 174.0742 | [C₁₀H₁₀N₂O]⁺ | Loss of acetone (CH₃COCH₃) via McLafferty rearrangement |

| 143.0555 | [C₉H₇N₂]⁺ | Further fragmentation, loss of NO₂ |

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic methods reveal the connectivity of a molecule, X-ray crystallography provides the definitive, three-dimensional structure of a compound in the solid state. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The data yields precise information on bond lengths, bond angles, and torsional angles.

For indole derivatives, crystal packing is often governed by a combination of intermolecular forces. nih.govacs.orgnih.gov In the case of this compound, hydrogen bonding between the N-H of the indole of one molecule and the oxygen atoms of the nitro or carbonyl group of a neighboring molecule is anticipated. Furthermore, π-π stacking interactions between the planar indole aromatic systems are a common feature that contributes to the stability of the crystal lattice. iucr.org The analysis would reveal the molecule's conformation, including the orientation of the butanone side chain relative to the indole ring.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, GC-MS, LC-MS)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of a chemical reaction and for preliminary purity checks. The compound's retention factor (Rf) value depends on its polarity and the solvent system used.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the thermal stability of the nitroindole compound needs to be considered, GC-MS can be used to separate volatile impurities and confirm the molecular weight of the main component. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of non-volatile compounds. nih.govmdpi.commdpi.com A reversed-phase HPLC column is typically used to separate the compound from impurities based on polarity. The eluent is then introduced into a mass spectrometer, which provides molecular weight confirmation and can be used for quantification. LC-MS is the method of choice for final purity assessment, often capable of detecting impurities at very low levels.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a chemical compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides a direct method for verifying the empirical formula. The empirical formula represents the simplest whole-number ratio of atoms in a compound.

The data obtained from elemental analysis, typically from a CHN analyzer, yields "found" or experimental values. These experimental percentages are then compared against the "calculated" or theoretical values derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, generally within a ±0.4% margin, serves as strong evidence to confirm the compound's elemental composition and purity, thereby validating its chemical structure.

For this compound, the molecular formula is C12H12N2O3, with a molecular weight of 232.24 g/mol . scbt.com Based on this formula, the theoretical elemental composition can be calculated.

Detailed Research Findings

The theoretical elemental percentages for this compound have been determined based on its molecular formula. These calculated values provide the benchmark against which experimental results from laboratory synthesis are measured. The comparison is essential for chemists to confirm that the synthesized product is indeed the target molecule and that it is free from significant impurities.

Below is the calculated elemental composition for the compound. In a typical research setting, these values would be presented alongside experimentally determined "Found" values from the analysis of a synthesized sample.

Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 62.06% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.21% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.06% |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.67% |

| Total | 232.239 | 100.00% |

In practice, researchers synthesizing this compound would subject their purified product to elemental analysis. The resulting report would show the experimental percentages for C, H, and N, which would then be compared to the calculated values of 62.06%, 5.21%, and 12.06%, respectively. This comparison is a critical checkpoint in the structural elucidation and verification process for the compound and its derivatives.

Theoretical and Computational Investigations of 4 4 Nitro 1h Indol 3 Yl Butan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental properties of a molecule based on the principles of quantum mechanics.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to balance accuracy and computational cost. chemrxiv.orgresearchgate.net This calculation provides key structural parameters.

For the target molecule, optimization would define the bond lengths, bond angles, and dihedral angles of the indole (B1671886) ring, the butanone chain, and the nitro group. Key findings would focus on the planarity of the indole ring and the orientation of the nitro group and the butanone substituent relative to the ring. In a computational study of a similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations revealed that the bond lengths of the N=O bonds in the nitro group were nearly identical due to resonance. researchgate.netmaterialsciencejournal.org

Table 1: Illustrative Geometrical Parameters from DFT Calculations on Related Molecules Note: This table is for illustrative purposes and does not represent data for 4-(4-nitro-1H-indol-3-yl)butan-2-one.

| Parameter | Molecule Studied | Method/Basis Set | Calculated Value |

|---|---|---|---|

| C=O Bond Length | Ethyl 4-(4-nitrophenyl)-4H-pyran derivative researchgate.netmaterialsciencejournal.org | B3LYP/6-311G(d,p) | 1.2116 Å |

| C-N (Nitro) Bond Length | Ethyl 4-(4-nitrophenyl)-4H-pyran derivative researchgate.netmaterialsciencejournal.org | B3LYP/6-311G(d,p) | 1.3882 Å |

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction. nih.gov For this compound, the electron-withdrawing nitro group and the π-system of the indole ring would be expected to significantly influence the energies and distributions of these orbitals. A computational study on raspberry ketone, 4-(4-hydroxyphenyl)-butan-2-one, which shares the butanone side chain, found a HOMO-LUMO gap of approximately 7.8 eV, suggesting moderate stability. nih.gov In another study on a dinitro compound, the HOMO-LUMO gap was calculated to be 4.40 eV, indicating higher reactivity due to the presence of two nitro groups. nih.govsemanticscholar.org

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies These descriptors would be calculated from the HOMO and LUMO energies of the target molecule.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. On an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic attack or hydrogen bonding. The hydrogen atom on the indole nitrogen (N-H) would likely be a site of positive potential.

Reaction Mechanism Studies through Computational Approaches

Computational methods can map out the entire energy landscape of a chemical reaction, providing insights that are difficult or impossible to obtain experimentally.

To understand how a molecule transforms, chemists study the reaction mechanism. Computational chemists can identify the high-energy structures that connect reactants to products, known as transition states. acs.org By calculating the energy of reactants, products, and the transition state(s), an energy profile for the reaction can be constructed. The height of the energy barrier (activation energy) determines the reaction rate.

For instance, a potential transformation of an indole derivative could be isomerization or cyclization. acs.orgnih.gov A computational study on the isomerization of the parent indole molecule successfully located transition state structures and calculated activation energies that agreed well with experimental findings. acs.org A similar analysis for this compound could explore, for example, the mechanism of its synthesis or its potential degradation pathways.

Reactions are almost always carried out in a solvent, which can have a profound effect on molecular properties and reaction rates. Computational solvation models are used to simulate these effects. There are two main types:

Implicit Models: Such as the Conductor-like Screening Model (COSMO) or the SMD model, which treat the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient. researchgate.netgithub.io

Explicit Models: Where individual solvent molecules (e.g., water) are included in the calculation, often using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. This is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. nih.govdntb.gov.ua

The choice of solvent can influence the stability of charged intermediates or polar transition states. For a polar molecule like this compound, modeling in different solvents (e.g., a non-polar solvent like toluene (B28343) versus a polar one like water or DMSO) would be crucial for predicting its behavior under realistic conditions. acs.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of novel compounds, providing valuable insights that can aid in experimental characterization. For this compound, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common and reliable methods for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies, and electronic transitions. These theoretical calculations can guide the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT functionals like B3LYP, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rasayanjournal.co.in The accuracy of these predictions is highly dependent on the choice of basis set and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM).

For this compound, distinct chemical shifts are expected for the protons and carbons of the indole ring, the butanone chain, and the nitro group. The electron-withdrawing nature of the nitro group at the C4 position of the indole ring is expected to significantly influence the chemical shifts of the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to an unsubstituted indole. Similarly, the carbonyl group in the butanone chain will deshield the adjacent methylene (B1212753) and methyl protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~8.0-8.5 | - |

| Indole C2-H | ~7.0-7.5 | ~120-125 |

| Indole C5-H | ~7.5-8.0 | ~115-120 |

| Indole C6-H | ~7.0-7.5 | ~120-125 |

| Indole C7-H | ~7.5-8.0 | ~110-115 |

| Butanone C1-H₃ | ~2.0-2.5 | ~25-30 |

| Butanone C3-H₂ | ~2.5-3.0 | ~40-45 |

| Butanone C4-H₂ | ~3.0-3.5 | ~20-25 |

| Indole C3 | - | ~110-115 |

| Indole C4 | - | ~140-145 |

| Butanone C2 (C=O) | - | ~205-210 |

Note: The values in this table are illustrative and represent typical ranges for similar chemical environments. Actual computational results would provide more precise values.

Vibrational Frequencies

Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.netresearchgate.net These calculations can predict the positions and intensities of vibrational bands, which correspond to specific bond stretches, bends, and torsions within the molecule. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods.

For this compound, the vibrational spectrum would be characterized by several key features:

N-H stretch: A sharp band around 3300-3500 cm⁻¹ corresponding to the indole N-H bond.

C-H stretches: Aromatic C-H stretches from the indole ring typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the butanone chain are found between 2850 and 3000 cm⁻¹.

C=O stretch: A strong absorption band between 1700 and 1725 cm⁻¹ due to the carbonyl group of the butanone moiety.

NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group, expected to appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C=C stretches: Aromatic C=C stretching vibrations from the indole ring in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch (indole) | ~3400 | Medium |

| C-H stretch (aromatic) | ~3050 | Weak |

| C-H stretch (aliphatic) | ~2950 | Medium |

| C=O stretch (ketone) | ~1715 | Strong |

| NO₂ asymmetric stretch | ~1520 | Strong |

| NO₂ symmetric stretch | ~1340 | Strong |

| C=C stretch (aromatic) | ~1450-1600 | Medium-Strong |

Note: The values in this table are illustrative and based on characteristic frequencies for the functional groups present. Precise values would be obtained from DFT calculations.

Electronic Transitions

The electronic absorption properties of a molecule, which are observed in UV-Visible spectroscopy, can be predicted using TD-DFT. qnl.qachemrxiv.org These calculations provide information about the vertical excitation energies and oscillator strengths of electronic transitions. The nature of these transitions can be further analyzed by examining the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the nitro-indole chromophore. The presence of the electron-donating indole ring and the electron-withdrawing nitro group can lead to intramolecular charge transfer (ICT) transitions. These ICT bands are often sensitive to solvent polarity. The butanone chain is not expected to contribute significantly to the absorption in the UV-Visible region. TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, and to understand how the electronic structure of the molecule gives rise to its observed color and photophysical properties.

Molecular Docking and Ligand-Target Interactions for Mechanistic Insights (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This provides valuable mechanistic insights into the potential biological activity of the compound.

Indole derivatives are known to interact with a wide range of biological targets and have been extensively studied as anticancer agents. nih.gov Common protein targets for anticancer indole derivatives include tubulin, topoisomerase, and various kinases. nih.govresearchgate.net Given the structural features of this compound, it is plausible that it could interact with similar targets.

A molecular docking study of this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Protein Target: A protein target of interest, for which a 3D structure is available from sources like the Protein Data Bank (PDB), would be selected. The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: A docking algorithm would be used to systematically explore the possible binding poses of the ligand in the active site of the protein.

Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked pose would then be analyzed to identify key ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the butanone and the oxygens of the nitro group can act as hydrogen bond acceptors. The indole ring itself can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the protein's active site.

Table 3: Potential Ligand-Target Interactions for this compound

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Carbonyl backbone |

| Indole Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His, Leu, Val |

| Nitro Group (Oxygens) | Hydrogen Bond Acceptor, Electrostatic | Lys, Arg, Ser, Thr, Asn, Gln |

| Butanone C=O | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr, Asn, Gln |

| Butanone Alkyl Chain | Hydrophobic | Ala, Val, Leu, Ile, Pro |

By identifying the most likely protein targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex, molecular docking can provide a rational basis for understanding the compound's mechanism of action at a molecular level. These computational predictions can then guide the design of in vitro experiments to validate the biological activity of this compound and to support its further development as a potential therapeutic agent.

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for Derivatives

Future synthetic research should prioritize the development of environmentally benign and efficient methods for producing derivatives of 4-(4-nitro-1H-indol-3-yl)butan-2-one. Traditional methods for synthesizing nitroindoles often involve harsh conditions, such as the use of concentrated nitric acid, which poses environmental and safety risks. nih.govrsc.org

Promising future directions include:

Green Chemistry Approaches: The adoption of green synthetic methods, such as microwave-assisted synthesis, could dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.comtandfonline.comresearchgate.net Exploring the use of eco-friendly solvents like ethanol (B145695) and water, potentially in combination with novel catalysts, aligns with the principles of sustainable chemistry. rsc.org

Advanced Catalysis: Research into catalytic systems, such as gold nanoparticles supported on metal oxides, has shown success in one-pot syntheses of indoles from nitroarenes under hydrogenation conditions. acs.orgnih.gov Applying such catalysts could enable more direct and atom-economical routes to functionalized 4-nitroindole (B16737) derivatives.

Regioselective Methodologies: A significant challenge in indole (B1671886) chemistry is controlling the position of substituents. Future work could adapt modern regioselective nitration techniques that operate under non-acidic and non-metallic conditions. For instance, the use of trifluoroacetyl nitrate (B79036), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), offers a mild and highly regioselective method for introducing nitro groups onto the indole scaffold, which could be invaluable for creating diverse derivatives. nih.govrsc.orgresearchgate.netrsc.orgrsc.org

One-Pot and Multicomponent Reactions: Developing one-pot and tandem strategies that combine multiple reaction steps, such as reduction of the nitro group followed by cyclization, can streamline the synthesis of complex indole structures. rsc.orgbohrium.comrsc.org The Leimgruber–Batcho indole synthesis, for example, is a classic and effective method for creating indoles from 2-nitrotoluenes and could be adapted for generating novel precursors to derivatives of the target compound. researchgate.netosi.lv

Advanced Mechanistic Investigations of In Vitro Biological Actions

While initial studies may identify biological activity, future research must delve into the precise molecular mechanisms through which this compound and its derivatives exert their effects. A key area of opportunity lies in oncology, where other nitroindole compounds have shown significant promise.

For example, a recent study on pyrrolidine-substituted 5-nitroindoles revealed their ability to act as anticancer agents by binding to and stabilizing G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene. nih.govshef.ac.uknih.gov This binding downregulates the expression of the c-Myc protein, leading to cell-cycle arrest and the generation of reactive oxygen species in cancer cells. nih.govnih.gov

Future mechanistic studies for this compound could involve:

Target Identification: Employing unbiased screening techniques to identify the specific cellular targets (e.g., proteins, nucleic acid structures) with which the compound interacts.

Biophysical Analysis: Using advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fluorescence Intensity Distribution (FID) assays, and MicroScale Thermophoresis (MST) to characterize the binding affinity and stoichiometry of the interaction between the compound and its biological target, similar to the methods used for the 5-nitroindole (B16589) G4 binders. nih.govresearchgate.net

Cellular Pathway Analysis: Investigating the downstream effects of target engagement, such as modulation of signaling pathways (e.g., NFkB/PI3/Akt/mTOR), induction of apoptosis, and cell cycle arrest, which are common mechanisms for indole-based anticancer agents. eurekaselect.comnih.gov

Rational Design and Synthesis of Derivatives with Tuned Biological Specificity

Building on mechanistic insights, the rational design of new derivatives can lead to compounds with enhanced potency, selectivity, and improved pharmacological profiles. This approach moves beyond random screening to a more targeted strategy.

Key strategies for future rational design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure of this compound—for instance, by altering the butanone side chain, changing the position of the nitro group, or adding substituents to the indole ring—and evaluating how these changes affect biological activity. SAR studies on other indole derivatives have shown that even minor modifications, like methyl substitution at the N-1 position, can enhance activity significantly. nih.gov

Pharmacophore Modeling: Developing a pharmacophore model based on the binding modes of known active indole compounds. This model can then be used to computationally screen for or design new molecules that fit the required steric and electronic features for optimal target interaction. nih.govacs.org

Fragment-Based Drug Design (FBDD): Using small molecular fragments to probe the binding site of a target protein and then growing or linking these fragments to create a potent inhibitor. This approach has been successfully used to design novel inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO). nih.govacs.org

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. Future research on this compound should leverage this integration to accelerate the design-synthesize-test-analyze cycle.

Opportunities for integration include:

Molecular Docking: Using computational docking to predict the binding poses and affinities of designed derivatives with their biological targets. mdpi.comresearchgate.net These in silico predictions can help prioritize which compounds to synthesize, saving time and resources. Docking studies have been instrumental in understanding the interactions of indole derivatives with targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the stability of the ligand-target complex over time and to understand the dynamic nature of their interaction. This can provide deeper insights than static docking models. mdpi.com

ADMET Prediction: Utilizing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. frontiersin.org This helps in identifying candidates with favorable drug-like properties and avoiding potential liabilities.

Expanding Applications in Chemical Biology and Advanced Material Science

Beyond therapeutic applications, the unique physicochemical properties of the this compound scaffold could be exploited in other scientific domains.

A particularly innovative future direction is in the field of analytical chemistry. Recently, several nitro-indole derivatives were synthesized and shown to function as highly effective, dual-polarity matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.orgnih.gov These novel matrices demonstrated superior performance compared to common matrices for the analysis and imaging of a broad class of analytes, including lipids, peptides, proteins, and environmental contaminants. acs.orgnih.gov

Future research could therefore explore:

Development as MALDI Matrices: Synthesizing and evaluating derivatives of this compound for their potential as MALDI matrices. The specific substitution pattern may offer advantages in terms of ionization efficiency, reduced background interference, or analyte specificity.

Chemical Probes: Designing derivatives that can act as chemical probes to study biological processes. For example, a molecule could be functionalized with a fluorescent tag or a reactive group to label and visualize specific targets within cells.

Materials Science: Investigating the incorporation of the nitro-indole scaffold into polymers or other materials to impart specific electronic or optical properties.

By pursuing these multifaceted research directions, the scientific community can fully explore the potential of this compound, transforming it from a single chemical entity into a versatile scaffold for developing new therapeutics, research tools, and advanced materials.

常见问题

Q. What are the recommended synthetic routes for 4-(4-nitro-1H-indol-3-yl)butan-2-one, and how can reaction efficiency be optimized?

- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or conjugate reduction of α,β-unsaturated ketones. For example, immobilized enzymes (e.g., ene reductases) enable stereoselective reductions of structurally similar nitroaromatic ketones under mild conditions (pH 7.0, 30°C), achieving >90% conversion with cofactor recycling . Optimize yields by controlling electron-withdrawing substituents (e.g., nitro groups) on the indole ring, which influence reaction kinetics and regioselectivity .

Q. How should researchers validate the structural integrity of this compound?